2,3-Dimethyl-5-undecylpyrazine
Description
2,3-Dimethyl-5-undecylpyrazine is a pyrazine derivative characterized by a heterocyclic aromatic ring substituted with methyl groups at positions 2 and 3 and a long-chain undecyl (C₁₁H₂₃) group at position 4. Pyrazines are renowned for their nutty, roasted aromas, making them valuable in flavor and fragrance industries.
Properties
CAS No. |
370868-41-0 |
|---|---|
Molecular Formula |
C17H30N2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2,3-dimethyl-5-undecylpyrazine |
InChI |
InChI=1S/C17H30N2/c1-4-5-6-7-8-9-10-11-12-13-17-14-18-15(2)16(3)19-17/h14H,4-13H2,1-3H3 |
InChI Key |
RKRVUTRSDBWHGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=CN=C(C(=N1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-5-undecylpyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-dimethylpyrazine with an undecyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-5-undecylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding pyrazine oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced pyrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl or undecyl positions using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: NaH, LDA, organic solvents like THF or DMSO.
Major Products:
Oxidation: Pyrazine oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Various substituted pyrazine compounds depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethyl-5-undecylpyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of flavors and fragrances due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5-undecylpyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain microbial enzymes, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2,3-Dimethyl-5-undecylpyrazine with structurally related pyrazines:
Key Observations :
- Lipophilicity and Volatility : The undecyl derivative’s long alkyl chain drastically reduces volatility compared to ethyl (C₂H₅) or isopropyl (C₃H₇) analogs, making it less suitable for immediate aroma release but advantageous in long-lasting formulations.
- Synthesis Challenges : Alkylation of pyrazine precursors to attach long-chain groups like undecyl may require specialized conditions (e.g., phase-transfer catalysts) compared to shorter alkylations .
Spectroscopic and Analytical Data
- Mass Spectrometry : Shorter-chain analogs like 2,3-dimethyl-5-ethylpyrazine show characteristic fragmentation patterns (e.g., loss of alkyl groups at m/z 121) . The undecyl derivative would likely display a dominant molecular ion peak at m/z 260.
- Solubility: Ethyl and isopropyl derivatives are sparingly soluble in water but miscible in organic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
